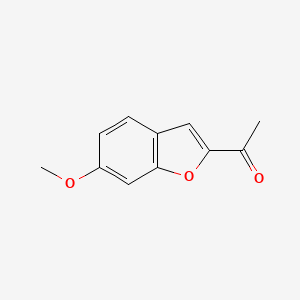

1-(6-Methoxy-2-benzofuranyl)ethanone

Descripción general

Descripción

1-(6-Methoxy-2-benzofuranyl)ethanone is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been reported to exhibit significant anticancer activities , suggesting that they may target cellular components involved in cancer progression.

Mode of Action

It’s known that benzofuran derivatives can interact with various targets leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with multiple biological effects, including anticancer, antioxidant, antibacterial, and anti-inflammatory activities . These effects suggest that benzofuran derivatives may influence a variety of biochemical pathways.

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that they may induce cell cycle arrest, apoptosis, or other forms of cell death.

Análisis Bioquímico

Cellular Effects

Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

1-(6-Methoxy-2-benzofuranyl)ethanone is a benzofuran derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of benzofurans known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

- IUPAC Name : this compound

- CAS Number : 52814-92-3

- Molecular Formula : C11H10O3

The biological effects of this compound are attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation in various models.

Anticancer Properties

Research indicates that this compound demonstrates selective cytotoxicity against certain cancer cell lines. For instance:

- Study Findings : In vitro tests revealed that the compound had an IC50 value of approximately 5 μM against human leukemia cells (K562), indicating potent anticancer activity .

- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Scavenging Assay : The compound showed significant radical scavenging activity, demonstrating its potential to mitigate oxidative damage .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 20 μM |

| ABTS Scavenging | IC50 = 15 μM |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

- Anticancer Activity Study :

- Neuroprotective Effects :

-

Toxicological Assessment :

- Toxicity studies revealed that while the compound exhibits biological activity, careful assessment is necessary to evaluate its safety profile for potential therapeutic use .

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzofuran derivatives, including 1-(6-Methoxy-2-benzofuranyl)ethanone. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines:

- Mechanism of Action : The compound may act by inhibiting key cellular pathways involved in tumor growth and proliferation. For instance, it has been shown to interact with tubulin, disrupting microtubule formation crucial for mitosis .

- Selectivity : Some derivatives demonstrate selectivity against specific cancer types while sparing normal cells, which is a desirable trait in cancer therapeutics .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design:

- Drug Development : Its ability to modulate biological pathways makes it a target for further modifications aimed at enhancing efficacy and reducing toxicity.

- Combination Therapies : The compound's synergistic effects when combined with other chemotherapeutics are under investigation, potentially leading to more effective treatment regimens .

Material Science Applications

Beyond medicinal uses, this compound's chemical properties lend themselves to applications in materials science:

- Organic Electronics : The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : Its reactivity can be utilized in synthesizing novel polymers with tailored properties for specific applications .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated that modifications on the benzofuran core significantly affect their anticancer activity. Specifically, the introduction of substituents at various positions led to compounds with enhanced potency against breast cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic effects.

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, several derivatives of this compound were screened against common pathogens. Results indicated that certain modifications improved efficacy against resistant strains of bacteria, suggesting potential for developing new antibiotics.

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed, with LiAlH₄ offering higher efficiency in non-aqueous conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hours | 1-(6-Methoxy-2-benzofuranyl)ethanol | 65–70% |

| LiAlH₄ | THF, reflux, 4 hours | 1-(6-Methoxy-2-benzofuranyl)ethanol | 85–90% |

Mechanism : The hydride ion attacks the carbonyl carbon, followed by protonation to yield the alcohol .

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitution, with the methoxy group directing incoming electrophiles to the para and ortho positions relative to itself.

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), predominantly yielding 5-nitro and 7-nitro derivatives:

| Nitrating Agent | Conditions | Major Products | Ratio (5-nitro:7-nitro) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 3 hours | 5-Nitro-6-methoxy-2-benzofuranyl-ethanone 7-Nitro-6-methoxy-2-benzofuranyl-ethanone | 3:2 |

Note : Steric hindrance from the methoxy group slightly favors substitution at the 5-position .

Bromination

Bromine (Br₂) in acetic acid introduces bromine at the 5-position:

| Brominating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂/AcOH | RT, 1 hour | 5-Bromo-6-methoxy-2-benzofuranyl-ethanone | 78% |

Nucleophilic Reactions

The ketone group reacts with nucleophiles such as Grignard reagents:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, 0°C → RT, 6 hours | 2-(6-Methoxy-2-benzofuranyl)-propan-2-ol | 82% |

Mechanism : The Grignard reagent adds to the carbonyl carbon, followed by acidic workup to form the tertiary alcohol .

Oxidation Reactions

Controlled oxidation converts the ketone to a carboxylic acid. Potassium permanganate (KMnO₄) in acidic conditions is effective:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 8 hours | 6-Methoxy-2-benzofurancarboxylic acid | 60% |

Limitation : Over-oxidation may degrade the benzofuran ring, necessitating precise temperature control .

Demethylation

The methoxy group undergoes demethylation with BBr₃ to yield a phenolic derivative:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, −78°C → RT, 12 hours | 6-Hydroxy-2-benzofuranyl-ethanone | 75% |

Application : The phenolic product serves as a precursor for further derivatization (e.g., sulfonation) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 5-position:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hours | 5-(4-Methylphenyl)-6-methoxy-2-benzofuranyl-ethanone | 68% |

Substrate Scope : Electron-rich aryl boronic acids show higher reactivity .

Comparative Reactivity Insights

The reactivity profile of 1-(6-Methoxy-2-benzofuranyl)ethanone differs from related compounds:

Stability and Side Reactions

Propiedades

IUPAC Name |

1-(6-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRSGAXMWLEMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200792 | |

| Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52814-92-3 | |

| Record name | 1-(6-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52814-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 6-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.